molecular formula C11H12N2O2 B1298321 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 30163-82-7

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B1298321
CAS No.: 30163-82-7
M. Wt: 204.22 g/mol
InChI Key: ZBXHHZFMTRYXCG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid are currently unknown. The compound belongs to the benzimidazole class, which is known for its wide range of therapeutic applications . .

Mode of Action

Benzimidazole derivatives are known to interact with various targets, leading to a range of biological effects . .

Pharmacokinetics

Its molecular weight is 204.23 , which is within the range generally favorable for oral bioavailability.

Result of Action

While benzimidazole derivatives have been studied for their anticancer properties

Biochemical Analysis

Biochemical Properties

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. These transport and distribution mechanisms are essential for understanding the compound’s overall effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is crucial for elucidating its biological functions .

Chemical Reactions Analysis

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .

Properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHHZFMTRYXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359081
Record name 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30163-82-7
Record name 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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